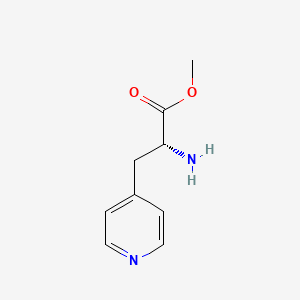
Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-amino-3-(pyridin-4-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It features a pyridine ring attached to the alpha carbon of an amino acid structure, making it an interesting molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(pyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and ®-2-amino-3-methylbutanoic acid.
Condensation Reaction: The pyridine-4-carboxaldehyde is condensed with ®-2-amino-3-methylbutanoic acid in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, Methyl ®-2-amino-3-(pyridin-4-yl)propanoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-amino-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products are halogenated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-amino-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of Methyl ®-2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The pyridine ring and the amino acid moiety play crucial roles in the binding interactions and the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ®-3-amino-3-(pyridin-4-yl)propanoate
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
Methyl ®-2-amino-3-(pyridin-4-yl)propanoate is unique due to its specific chiral center and the presence of both a pyridine ring and an amino acid structure. This combination of features makes it a versatile compound with distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
MFDSUVIUGDAHLU-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC=NC=C1)N |
Kanonische SMILES |
COC(=O)C(CC1=CC=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)
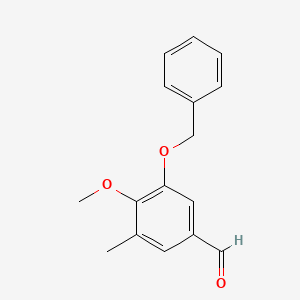
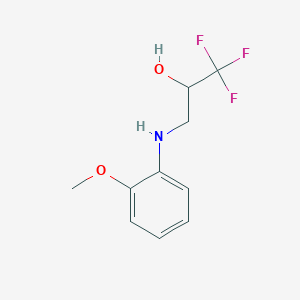
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol](/img/structure/B13334276.png)
![5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13334278.png)
![(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)

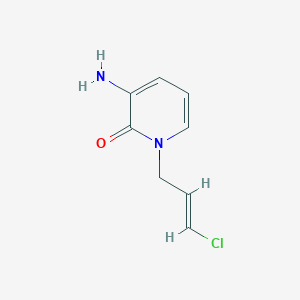
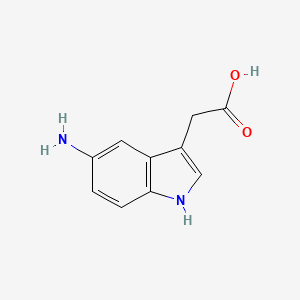
![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)
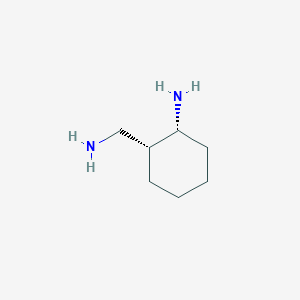
![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)
